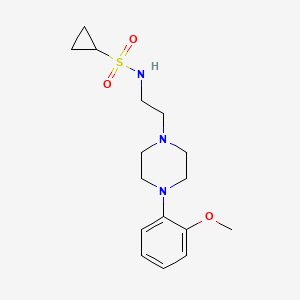

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, an ethyl linker, and a cyclopropanesulfonamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of research in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative. This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts . The methoxyphenyl group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and continuous flow chemistry to streamline the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The sulfonamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyphenol or methoxybenzaldehyde derivatives, while reduction of the sulfonamide group can produce corresponding amines .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound's molecular formula is C22H29N3O2S, with a molecular weight of 399.6 g/mol. Its structure features a cyclopropane ring, a sulfonamide group, and a piperazine moiety, which contribute to its biological activity.

Neuropharmacology

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide has been studied for its effects on serotonin receptors, particularly the 5-HT1A receptor. Research indicates that compounds with similar structures can modulate serotonin activity, which is crucial in treating mood disorders such as depression and anxiety.

Case Study: WAY 100635

- Objective : Investigated the effects of WAY 100635, a close analog of the compound, on 5-HT1A receptor-mediated responses.

- Findings : WAY 100635 demonstrated significant antagonistic effects on serotonin-induced firing rates in neuronal tissues, suggesting potential utility in managing serotonin-related conditions .

Oncology

The compound's ability to inhibit specific kinases has made it a candidate for cancer therapy. Inhibitors targeting the epidermal growth factor receptor (EGFR) have been particularly promising in treating non-small cell lung cancer.

Case Study: BLU-945

- Objective : Evaluated the efficacy of BLU-945, which shares structural similarities with this compound.

- Findings : BLU-945 showed potent inhibition of EGFR mutant forms, demonstrating effectiveness against drug-resistant cancer cell lines .

Biochemical Mechanisms

The compound's mechanism of action involves interaction with various neurotransmitter systems and signaling pathways:

- Serotonin Modulation : By acting on the 5-HT1A receptor, it influences serotonergic signaling pathways.

- Kinase Inhibition : The sulfonamide moiety may facilitate interactions with kinase enzymes involved in cancer cell proliferation.

Mécanisme D'action

The mechanism of action of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in regulating vascular tone and blood pressure. The compound acts as an antagonist, blocking the receptor and preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This leads to vasodilation and a subsequent decrease in blood pressure .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.

Naftopidil: Used for the treatment of benign prostatic hyperplasia, it also acts on alpha1-adrenergic receptors.

Urapidil: An antihypertensive agent that targets the same receptor family.

Uniqueness

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide is unique due to its specific structural features, such as the cyclopropanesulfonamide moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other alpha1-adrenergic receptor antagonists .

Activité Biologique

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide is a compound of interest due to its potential pharmacological properties. It belongs to a class of piperazine derivatives, which are known for their diverse biological activities, including antipsychotic, antidepressant, and anxiolytic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C22H29N3O2S

- Molecular Weight : 399.6 g/mol

- CAS Number : 1211311-63-5

The structure of this compound includes a cyclopropane ring and a piperazine moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly serotonin (5-HT) receptors. For instance, studies have shown that related piperazine derivatives act as antagonists at the 5-HT1A receptor, modulating serotonergic signaling in the brain.

Receptor Interactions

- 5-HT1A Receptors :

- Antagonistic activity observed in dorsal raphe nucleus (DRN) and hippocampal regions.

- IC50 values suggest high potency in blocking serotonin-induced responses.

- Dopaminergic Pathways :

- Potential influence on dopamine receptors may contribute to its antipsychotic effects.

Biological Activity Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activity Findings

Case Studies

In a notable case study involving related compounds, it was demonstrated that piperazine derivatives could significantly alleviate symptoms in animal models of anxiety and depression. The modulation of serotonergic pathways was highlighted as a crucial mechanism behind these effects.

Example Case Study:

A study investigated the effects of a structurally similar compound on anxiety-like behavior in rodents. The results indicated that administration led to a significant reduction in anxiety behaviors when tested in the elevated plus-maze and open field tests.

Propriétés

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S/c1-22-16-5-3-2-4-15(16)19-12-10-18(11-13-19)9-8-17-23(20,21)14-6-7-14/h2-5,14,17H,6-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSBISJHJPPCCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.